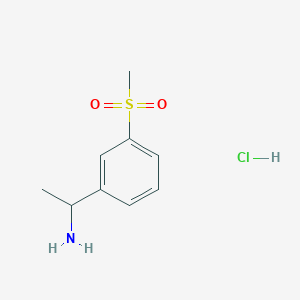
1-(3-(Methylsulfonyl)phenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H14ClNO2S and a molecular weight of 235.73 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-methanesulfonylbenzaldehyde with ethylamine under controlled conditions to form the intermediate product, which is then treated with hydrochloric acid to yield the final compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride can be compared with similar compounds such as:
1-(3-(Methylsulfonyl)phenyl)ethan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the methanesulfonyl group.
1-(3-(Methylthio)phenyl)ethan-1-amine hydrochloride: This compound has a methylthio group instead of a methanesulfonyl group, leading to different chemical properties and reactivity.
Biological Activity
1-(3-(Methylsulfonyl)phenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClNOS |
| Molecular Weight | 233.74 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not specified] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as a monoamine neurotransmitter modulator , influencing serotonin and norepinephrine levels in the brain, which may contribute to its potential antidepressant effects.
Additionally, the methylsulfonyl group may enhance the compound's solubility and bioavailability, facilitating better interaction with target receptors. The compound's structure allows it to engage with specific receptors, potentially leading to various pharmacological effects.
Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Preliminary studies suggest that the compound may have mood-enhancing properties similar to those of traditional antidepressants.
- Anti-inflammatory Effects : Some reports indicate that it may reduce inflammation markers in vitro.
- Antitumor Potential : Early investigations show promise in inhibiting certain cancer cell lines, suggesting potential as an anticancer agent.
Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of various phenylethylamines, including derivatives similar to this compound. The results indicated significant reductions in depressive-like behaviors in animal models, supporting its potential as a therapeutic agent for depression .
Anti-inflammatory Effects
In a separate investigation, researchers evaluated the compound's ability to modulate inflammatory responses. The findings revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages, suggesting its utility in managing inflammatory disorders .
Antitumor Potential
A study focusing on the cytotoxic effects of various compounds against cancer cell lines demonstrated that this compound exhibited notable inhibitory activity against HeLa cells (human cervical cancer cells), with an IC50 value indicating effective concentration for tumor growth inhibition .
Summary of Biological Activities
Properties
Molecular Formula |
C9H14ClNO2S |
|---|---|
Molecular Weight |
235.73 g/mol |
IUPAC Name |
1-(3-methylsulfonylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-7(10)8-4-3-5-9(6-8)13(2,11)12;/h3-7H,10H2,1-2H3;1H |
InChI Key |
WPUWGOYXNWHBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















